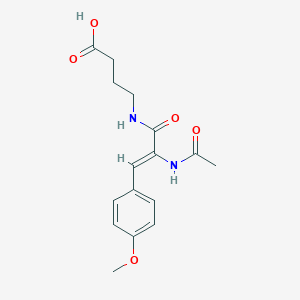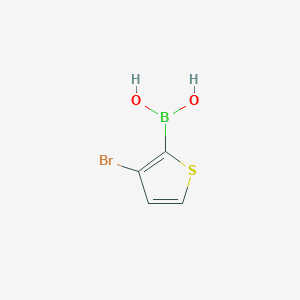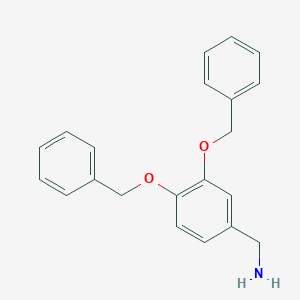
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, also known as AMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-peptide angiotensin II receptor antagonists, and it has been shown to have a high affinity for the AT1 receptor subtype.
作用机制
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid acts as a competitive antagonist of the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
生化和生理效应
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the reduction of blood pressure, the prevention of cardiovascular events, and the inhibition of oxidative stress and inflammation. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have a protective effect on the kidneys, which may be beneficial in the treatment of renal diseases.
实验室实验的优点和局限性
One of the main advantages of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is its high affinity for the AT1 receptor subtype, which makes it a potent and effective antagonist. Additionally, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of diseases. However, one of the limitations of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid is that it may have off-target effects on other receptors, which could lead to unwanted side effects.
未来方向
There are a number of potential future directions for research on 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid, including the development of more potent and selective AT1 receptor antagonists, the investigation of its potential therapeutic applications in other disease states, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to determine the long-term safety and efficacy of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid in human subjects.
合成方法
The synthesis of 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid involves the reaction of 4-aminobutanoic acid with acetic anhydride to form the acetylated derivative. This intermediate is then reacted with 4-methoxyphenylacetic acid to form the desired product. The final compound is purified using column chromatography, and its purity is confirmed using various analytical techniques.
科学研究应用
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypertension and cardiovascular diseases. It has been shown to have a high affinity for the AT1 receptor subtype, which is responsible for the vasoconstrictive effects of angiotensin II. By blocking this receptor, 4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid can effectively lower blood pressure and reduce the risk of cardiovascular events.
属性
CAS 编号 |
172798-51-5 |
|---|---|
产品名称 |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoic acid |
分子式 |
C16H20N2O5 |
分子量 |
320.34 g/mol |
IUPAC 名称 |
4-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(19)18-14(16(22)17-9-3-4-15(20)21)10-12-5-7-13(23-2)8-6-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/b14-10- |
InChI 键 |
LFDJYSKWAKCDIQ-UVTDQMKNSA-N |
手性 SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCC(=O)O |
SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
规范 SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCC(=O)O |
同义词 |
4-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)butanoi c acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)



![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

